1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine is a compound that features a benzodioxole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes in the presence of a base such as cesium carbonate.
Chlorination: The benzodioxole ring is then chlorinated to introduce the chlorine atom at the 7-position.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the chlorinated benzodioxole ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to cell cycle arrest and apoptosis.
Pathways Involved: It affects the mitotic spindle assembly checkpoint, leading to the inhibition of cell division.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
1H-Pyrazol-5-amine: A compound with a similar pyrazole ring structure.
Uniqueness
1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to the combination of the benzodioxole and pyrazole rings, along with the chlorine substitution
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-[(7-chloro-1,3-benzodioxol-5-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-7(4-9-11(8)17-6-16-9)5-15-10(13)1-2-14-15/h1-4H,5-6,13H2 |
InChI Key |
PFDPWTKLUOELOK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CN3C(=CC=N3)N)Cl |
Origin of Product |
United States |
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